Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

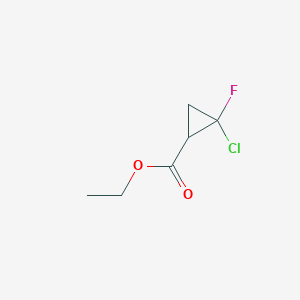

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is an organofluorine compound with the molecular formula C6H8ClFO2 and a molecular weight of 166.58 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of ethyl 2-chloro-2-fluoropropanoate. This reaction can be carried out using various methods, including the use of diazo compounds and transition metal catalysts. One common method involves the reaction of ethyl diazoacetate with 2-chloro-2-fluoropropene in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form ethyl 2-fluorocyclopropanecarboxylate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of ethyl 2-azido-2-fluorocyclopropanecarboxylate or ethyl 2-thio-2-fluorocyclopropanecarboxylate.

Reduction: Formation of ethyl 2-fluorocyclopropanecarboxylate.

Oxidation: Formation of 2-chloro-2-fluorocyclopropanecarboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a reactive intermediate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-chlorocyclopropanecarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Ethyl 2-fluorocyclopropanecarboxylate:

Methyl 2-chloro-2-fluorocyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which enhances its reactivity and versatility in various chemical reactions. This dual substitution also provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with both chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The molecular formula is C7H8ClF2O2, with a molecular weight of approximately 196.59 g/mol. The presence of halogens in the structure enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes. Fluorinated compounds often exhibit increased binding affinities due to the electronegative fluorine atom, which can enhance interactions through hydrogen bonding and electrostatic effects.

- Antimicrobial Properties : Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may possess antimicrobial activity. The structural modifications imparted by halogenation can lead to enhanced efficacy against certain bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Antimicrobial Activity : A study evaluated the antimicrobial properties of various cyclopropanecarboxylic acid derivatives, including this compound. It was found that the introduction of fluorine increased the antimicrobial potency against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at levels significantly lower than non-fluorinated analogs .

Compound Name MIC (µM) Activity This compound 32 Moderate Fluorinated derivative X 16 High Non-fluorinated analog Y 64 Low - Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. The presence of both chlorine and fluorine was crucial for enhancing the binding affinity to these enzymes.

- Insecticidal Activity : The compound has shown potential as an insecticide, particularly against agricultural pests. Its unique structure allows it to disrupt normal physiological processes in insects, leading to increased mortality rates compared to traditional insecticides .

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclopropanation : This step involves forming the cyclopropane ring through a reaction between an alkene and a carbene precursor.

- Halogenation : Chlorination and fluorination are performed using appropriate reagents under controlled conditions to introduce the halogen substituents.

- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Properties

IUPAC Name |

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHKGPOPPUFFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.